

Application Notes: 4'-Isopropylacetophenone in the Fragrance and Flavor Industry

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Compound of Interest

Compound Name: 4'-Isopropylacetophenone

Cat. No.: B1293387

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Abstract

These application notes provide a comprehensive overview of **4'-Isopropylacetophenone** (CAS No. 645-13-6), also known as p-Isopropylacetophenone, for its use in the fragrance and flavor sectors. This document details the compound's physicochemical properties, olfactory and gustatory profiles, and regulatory status. Furthermore, it supplies detailed protocols for sensory evaluation, analytical characterization using Gas Chromatography-Olfactometry (GC-O), and stability testing. The information is intended for researchers, product developers, and scientists in the fragrance, flavor, and related industries.

Physicochemical Properties

4'-Isopropylacetophenone is an aromatic ketone.^{[1][2]} It presents as a colorless to pale yellow liquid at room temperature.^{[3][4][5]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	645-13-6	[3][6][7]
Molecular Formula	C ₁₁ H ₁₄ O	[3][6][7]
Molecular Weight	162.23 g/mol	[4][7][8]
Appearance	Clear, almost colorless to yellow liquid	[4][5]
Boiling Point	252.0 to 254.0 °C at 760 mmHg	[8][9]
Density	0.967 - 0.975 g/cm ³ at 25°C	[8][9]
Flash Point	101.11 to 101.5 °C	[3][9]
Vapor Pressure	0.017 mmHg at 25 °C	[3][4][9]
Solubility	Soluble in organic solvents and oils; insoluble in water.	[3][8]
Refractive Index	1.520 - 1.527 at 20°C	[4][8][9]
LogP (o/w)	2.98 - 3.00	[3][8][9]

Olfactory and Gustatory Profile

4'-Isopropylacetophenone is highly valued for its complex and warm aromatic character.

- **Odor Profile:** The scent is primarily described as spicy, woody, and herbaceous, with distinct notes reminiscent of orris and basil.[3][4][5][9] This unique profile allows it to serve as a versatile ingredient in various fragrance compositions.
- **Flavor Profile:** The taste is characterized as warm and spicy.[1][2][3][5][9][10] This makes it suitable for applications in food and beverage products where a spicy note is desired.

Figure 1: Olfactory profile of **4'-Isopropylacetophenone**.

Applications and Regulatory Status

4'-Isopropylacetophenone is utilized as both a perfuming and flavoring agent.[\[3\]](#)[\[11\]](#)[\[12\]](#) It is found naturally in sources such as oil of lavandin, starfruit, and dried bonito.[\[4\]](#)[\[5\]](#)

- **Fragrance Applications:** Its spicy and woody character makes it a valuable component in fine fragrances, personal care products, and cosmetics to impart unique and desirable scents.[\[4\]](#)
- **Flavor Applications:** As a flavoring agent, it can be used to add warm, spicy notes to a variety of food and beverage products.[\[8\]](#)
- **Chemical Synthesis:** It also serves as an intermediate in the one-step synthesis of indenenes, which are valuable in the chemical and pharmaceutical industries.[\[4\]](#)[\[5\]](#)[\[11\]](#)

The compound is recognized by major regulatory bodies for its use in food.

Regulatory Body	Identifier	Status	Reference(s)
FEMA	2927	Generally Recognized as Safe (GRAS)	[3] [8] [9]
JECFA	808	No safety concern at current levels of intake when used as a flavouring agent (2023 evaluation).	[8]
FDA (USA)	21 CFR 172.515	Permitted for direct addition to food for human consumption.	[8] [9]

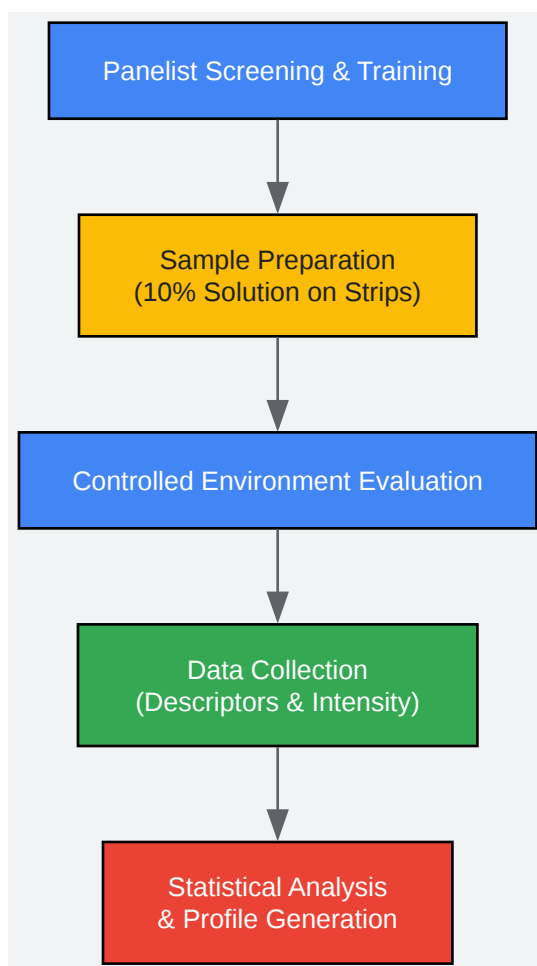
Experimental Protocols

Protocol: Sensory Evaluation of 4'-Isopropylacetophenone

Objective: To characterize the olfactory profile of **4'-Isopropylacetophenone** using a trained sensory panel.

Methodology:

- Panelist Selection: Select 8-12 trained panelists screened for their ability to perceive and describe fragrance notes.^[13] Panelists should refrain from using scented products or consuming strongly flavored foods/beverages for at least one hour prior to evaluation.^[14]
- Sample Preparation:
 - Prepare a 10% solution of **4'-Isopropylacetophenone** in an odorless, non-polar solvent like diethyl phthalate or ethanol.
 - Dip standard fragrance testing strips into the solution to a depth of 1 cm.
 - Allow the solvent to evaporate for 30 seconds before evaluation.
- Evaluation Procedure:
 - Present the scented strips to panelists in a well-ventilated, odor-free room.
 - Instruct panelists to sniff the strip and record the primary, secondary, and tertiary odor characteristics observed over time (top, middle, and base notes).
 - Use a standardized scoresheet with a list of odor descriptors and an intensity scale (e.g., 1 to 9).
- Data Analysis:
 - Compile the descriptor data from all panelists.
 - Calculate the mean intensity scores for each descriptor.
 - Generate an odor profile chart or spider web diagram to visualize the results.



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Figure 2: Workflow for sensory evaluation.

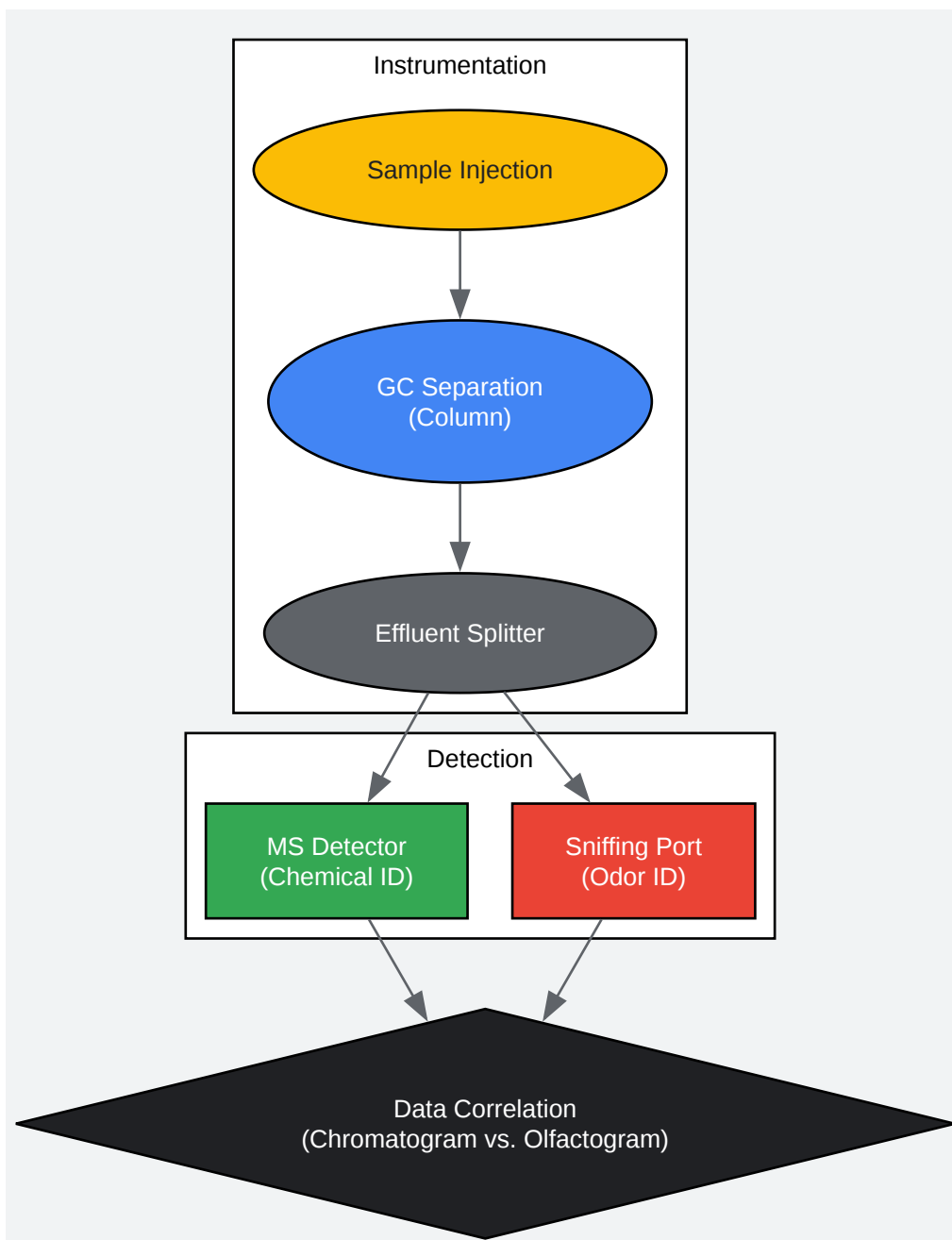
Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active character of **4'-Isopropylacetophenone** in a complex mixture.

Methodology:

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry sniffing port.^{[14][15]} The GC effluent is split between the MS detector and the sniffing port.^[15]

- Sample Preparation: Prepare a solution of the fragrance or flavor mixture containing **4'-Isopropylacetophenone** in a suitable solvent (e.g., hexane or dichloromethane) at a concentration appropriate for GC analysis.
- GC-MS/O Parameters (Example):
 - Column: HP-5MS (30 m x 0.25 mm x 0.25 μ m) or equivalent.[14]
 - Carrier Gas: Helium at a constant flow of ~1.5 mL/min.[14]
 - Oven Program: Start at 40°C, ramp to 250°C at 10°C/min, hold for 5 minutes.
 - Injector: Splitless, 250°C.
 - MS Detector: Scan mode, mass range 35-350 amu.
 - Sniffing Port: Heated transfer line at 230°C, humidified air supply.
- Olfactometry Procedure:
 - A trained assessor sniffs the effluent from the sniffing port throughout the GC run.
 - The assessor records the time, duration, intensity, and description of each odor perceived.
- Data Analysis:
 - Correlate the retention times of the odor events from the olfactogram with the peaks in the chromatogram.
 - Use the MS data to confirm the chemical identity of the compound responsible for each odor event, including that of **4'-Isopropylacetophenone**.



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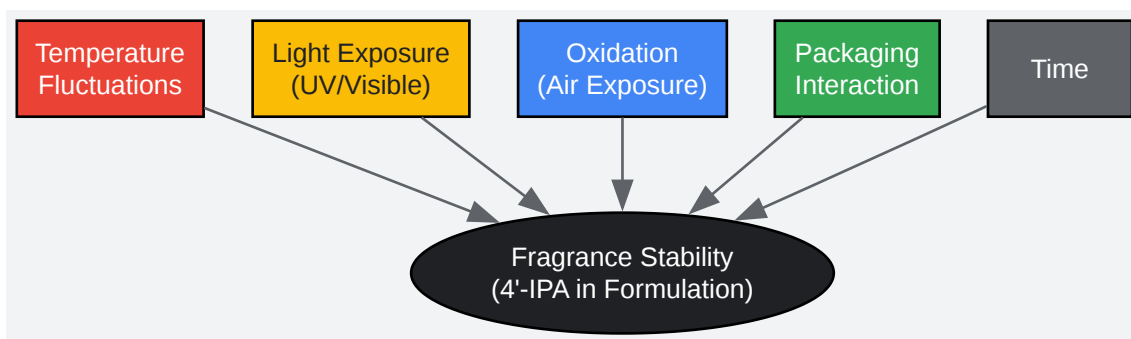
Figure 3: Gas Chromatography-Olfactometry (GC-O) workflow.

Protocol: Stability Testing of Formulations

Objective: To evaluate the stability of **4'-Isopropylacetophenone** in a finished product (e.g., a perfume or beverage) under various environmental conditions.

Methodology:

- Sample Preparation: Prepare several batches of the final product containing **4'-Isopropylacetophenone**. Package the samples in the final intended consumer packaging.
[16]
- Storage Conditions: Store the samples under different conditions to assess the impact of environmental factors.[16][17]
 - Real-Time Stability: Store at ambient conditions (e.g., 25°C / 60% RH) for the product's intended shelf life (e.g., 24-36 months).[17]
 - Accelerated Stability: Store at elevated temperatures (e.g., 40°C / 75% RH) for a shorter period (e.g., 3-6 months) to predict long-term stability.[17]
 - Light Exposure: Expose samples to controlled UV and visible light to test for photodegradation.[17]
- Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, 6, 12, 24 months).
- Attributes to Test:
 - Olfactory/Flavor Profile: Use sensory evaluation to detect any changes in the aroma or taste profile.
 - Appearance: Visually inspect for changes in color or clarity.
 - Chemical Analysis: Use GC-MS to quantify the concentration of **4'-Isopropylacetophenone** and identify any degradation products.
 - Physical Properties: Measure pH, viscosity, or other relevant physical parameters.
- Data Analysis: Compare the results from each time point to the initial (time 0) data to determine the rate of degradation and establish the product's shelf life.

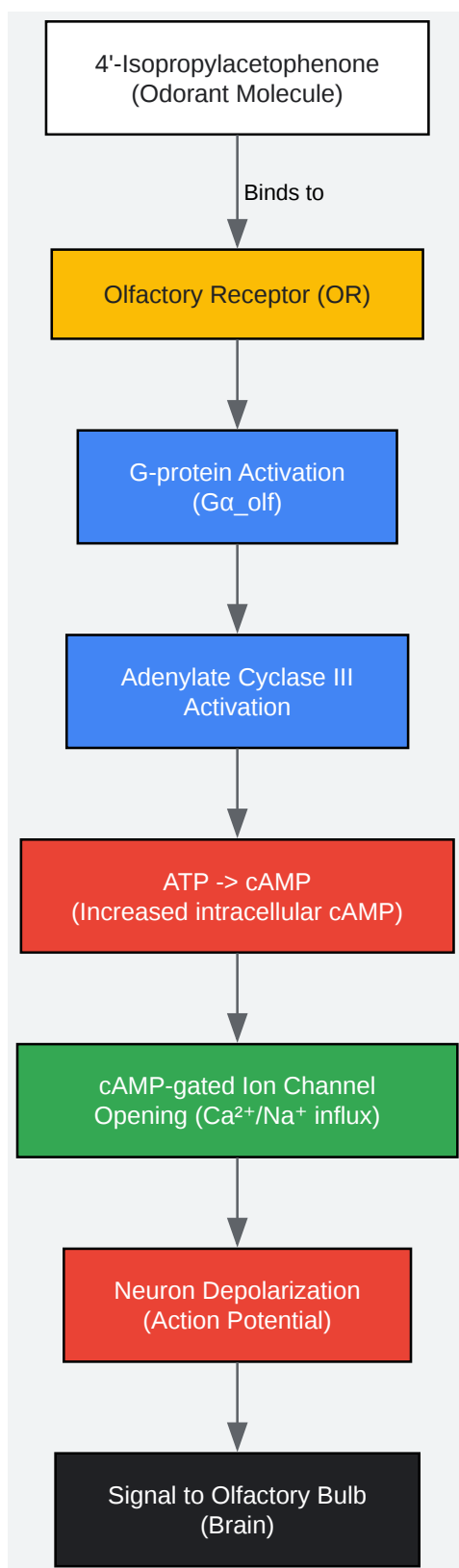


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Figure 4: Key factors influencing fragrance stability.

Biological Pathway: Olfactory Signal Transduction

The perception of **4'-Isopropylacetophenone**, like any odorant, begins with its interaction with olfactory receptors in the nasal cavity. The binding event initiates a sophisticated intracellular signaling cascade, which converts the chemical signal into an electrical signal that is sent to the brain for interpretation.



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Figure 5: Generalized olfactory signal transduction pathway.

Safety Information

- Human Health: Exposure to **4'-Isopropylacetophenone** may cause mild to moderate irritation to the eyes, skin, and respiratory system.[3] Suitable protective clothing should be worn during handling.[3] A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the material is not expected to be genotoxic.[7]
- Environmental: A screening-level environmental assessment indicated that **4'-Isopropylacetophenone** does not present a potential risk to the aquatic environment at current usage levels.[7]
- Storage: The compound should be stored in a sealed container in a cool, dry place away from oxidizing agents.[3]

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